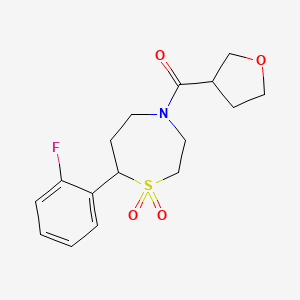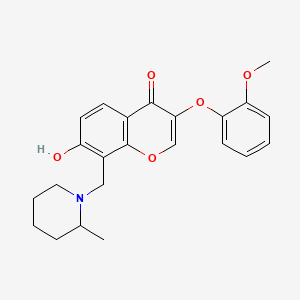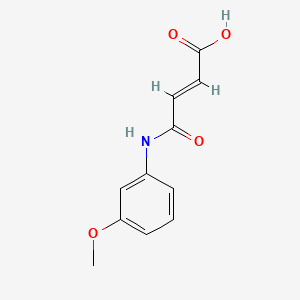![molecular formula C22H28N4O3 B2856347 N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049393-66-9](/img/structure/B2856347.png)
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a phenylpiperazine moiety connected through an oxalamide linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-ethoxyaniline: This is achieved by the ethylation of aniline using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of 4-ethoxyphenyl isocyanate: The 4-ethoxyaniline is then reacted with phosgene to form the corresponding isocyanate.
Synthesis of N1-(4-ethoxyphenyl)oxalamide: The 4-ethoxyphenyl isocyanate is reacted with oxalic acid to form the oxalamide derivative.
Coupling with 2-(4-phenylpiperazin-1-yl)ethylamine: Finally, the N1-(4-ethoxyphenyl)oxalamide is coupled with 2-(4-phenylpiperazin-1-yl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of N1-(4-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.
科学的研究の応用
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory and anti-tubercular properties.
Biological Research: The compound is used in studies involving receptor binding and molecular docking to understand its interactions with biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
作用機序
The mechanism of action of N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as anti-inflammatory or anti-tubercular activities . The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may influence signaling pathways involved in inflammation and microbial inhibition .
類似化合物との比較
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:
N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyloxy)acetamide: This compound also contains a phenylpiperazine moiety and is studied for its pharmacological properties.
6-[2-(4-arylpiperazin-1-yl)ethyl]-4-halo-1,3-dihydro-2H-benzimidazole-2-thiones: These compounds have similar structural features and are evaluated for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-2-29-20-10-8-18(9-11-20)24-22(28)21(27)23-12-13-25-14-16-26(17-15-25)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEUNXLVUXDKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)






![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B2856279.png)
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2856282.png)




